3-(4-Pyridyl)pyrazin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
3-pyridin-4-yl-1H-pyrazin-2-one |
InChI |
InChI=1S/C9H7N3O/c13-9-8(11-5-6-12-9)7-1-3-10-4-2-7/h1-6H,(H,12,13) |
InChI Key |
JQTPIKSJHPDUSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CNC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Pyridyl Pyrazin 2 1h One and Analogous Structures
Historical and Contemporary Synthetic Approaches for 2(1H)-Pyrazinones
The construction of the 2(1H)-pyrazinone ring has been accomplished through several key synthetic transformations, evolving from classical condensation reactions to modern multicomponent and solid-phase strategies. nih.govacs.org These methods primarily utilize acyclic precursors to build the heterocyclic core. rsc.org
Condensation Reactions (e.g., α-aminoamides with α-diketones)
One of the most significant and widely employed methods for synthesizing 2(1H)-pyrazinones is the condensation of α-amino acid amides with 1,2-dicarbonyl compounds. rsc.org This approach, first reported by R. G. Jones in 1949, involves the formation of bonds between N-1 and C-6, and N-4 and C-5 of the pyrazinone ring. nih.govrsc.org The reaction was initially carried out using free α-amino acid amides in the presence of a base. rsc.org A subsequent improvement by Karmas and Spoerri demonstrated that the hydrohalide salts of α-amino acid amides, which are more readily accessible, can also be used effectively. nih.govrsc.org
The regioselectivity of this condensation can be influenced by the nature of the reactants. For instance, the reaction of sugars like glyceraldehyde or erythrose with amino acid amides can yield a mixture of 3,5- and 3,6-disubstituted pyrazinone isomers. nih.govrsc.org
Another condensation strategy involves the reaction of α-amino ketones or α-amino aldehydes with α-haloacetyl halides or α-aminoacetyl halides. nih.govrsc.org This method, developed by Tota and Elderfield, allows for the synthesis of 5,6-disubstituted and 3,5,6-trisubstituted 2(1H)-pyrazinones. semanticscholar.org The process involves the initial formation of a ketoamide, which upon treatment with ammonia (B1221849) and subsequent air oxidation, yields the pyrazinone. nih.govrsc.org
Furthermore, 3,6-disubstituted 2(1H)-pyrazinones can be synthesized from 2-chloroketone oximes and α-amino acid esters. nih.govrsc.orgsemanticscholar.org This method also proceeds through the formation of bonds between N-1 and C-2, and N-4 and C-5. nih.govrsc.org
A less common but viable route to 2(1H)-pyrazinones starts from diketopiperazines (2,5-piperazinediones). nih.govrsc.orgsemanticscholar.org Although this method does not begin with acyclic precursors, diketopiperazines are easily prepared from amino acids. rsc.org The process, first developed by Baxter and Spring in 1947, involves the conversion of diketopiperazines to chlorosubstituted pyrazines, which are then hydrolyzed to the corresponding pyrazinones. nih.govrsc.org
Reactions from α-aminonitrile Precursors (e.g., with oxalyl halides)
A general and effective method for the preparation of 3,5-dihalo-2(1H)-pyrazinones was reported by Vekemans and Hoornaert in 1983. nih.govrsc.org This approach involves the reaction of an α-aminonitrile with an excess of an oxalyl halide. rsc.org The α-aminonitrile provides the N-1 and C-6 atoms of the pyrazinone core. semanticscholar.org
The mechanism of this reaction begins with the acylation of the α-aminonitrile to form an oxamoyl halide. nih.govrsc.org This is followed by the addition of HX to the nitrile group, tautomerization, and subsequent cyclization to form a pyrazine-2,3-dione intermediate. nih.govrsc.org This intermediate then reacts with the excess oxalyl halide to introduce the halogen at the 3-position. nih.govrsc.org The reaction can be accelerated by the addition of a catalytic amount of DMF. rsc.org
Multicomponent Reactions (e.g., Ugi Condensations)
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Ugi four-component condensation (U-4CC) is a prominent example of an MCR that has been adapted for the synthesis of heterocyclic structures. organic-chemistry.orggeorgiasouthern.edu The classical Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org
While direct synthesis of the 2(1H)-pyrazinone core via a standard Ugi reaction is not typical, post-condensation modifications of Ugi products can lead to the formation of various heterocyclic systems, including piperazines and pyrazines. nih.gov For instance, a strategy developed by Basso and coworkers, known as the PADAM (Passerini-amine deprotection-amidation-Michael) strategy, which is based on a Passerini multicomponent reaction, has been used to convert dipeptides with a C-terminal carboxamide into 3,5,6-trisubstituted-2(1H)-pyrazinones. nih.gov
Targeted Synthesis of Pyridyl-Substituted Pyrazinones
The synthesis of pyrazinones bearing a pyridyl substituent, such as 3-(4-pyridyl)pyrazin-2(1H)-one, requires strategies that allow for the specific placement of the pyridyl group on the pyrazinone core.
Regioselective Formation of the Pyrazinone Core and Pyridyl Attachment
Achieving regioselectivity is crucial in the synthesis of unsymmetrically substituted pyrazinones. In the context of pyridyl-substituted pyrazinones, the synthetic strategy must control the position of the pyridyl group. For example, in the condensation of an α-aminoamide with an unsymmetrical α-diketone, the relative reactivity of the two carbonyl groups will determine the final position of the substituents. mdpi.com
For the synthesis of this compound, one could envision a retrosynthetic approach starting from 4-pyridyl-containing building blocks. For instance, a condensation reaction between an α-aminoamide and a 1-(4-pyridyl)-1,2-dione derivative could theoretically yield the desired product, although the regioselectivity would need to be carefully controlled.
Alternatively, modern cross-coupling reactions can be employed to introduce the pyridyl moiety onto a pre-formed pyrazinone core. Starting from a 3-halo-2(1H)-pyrazinone, a Suzuki or Stille coupling with a suitable 4-pyridylboronic acid or 4-pyridylstannane, respectively, could furnish the desired this compound. This approach offers excellent control over the regiochemistry of the pyridyl substitution.
Application of Modern Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Solid-Phase Synthesis)
Modern synthetic techniques have significantly advanced the synthesis of 2(1H)-pyrazinones, offering advantages in terms of reaction times, yields, and the ability to generate diverse libraries of compounds.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate many organic reactions, including the synthesis of heterocyclic compounds. nih.govcolab.wsdergipark.org.trnih.gov In the context of pyrazinone synthesis, microwave heating has been used to improve the efficiency of the Hoornaert's method for preparing 3,5-dichloro-2(1H)-pyrazinones. rsc.org A rapid one-pot, two-step protocol has been developed that involves a microwave-assisted Strecker reaction to generate the α-aminonitrile, followed by cyclization with oxalyl chloride under microwave irradiation. rsc.org This technique can significantly reduce reaction times compared to conventional heating methods. mdpi.com
Solid-Phase Synthesis: Solid-phase synthesis is a powerful tool for the generation of combinatorial libraries of organic molecules for drug discovery. acs.org The first solid-phase synthesis of the 2(1H)-pyrazinone scaffold has been reported, which allows for the creation of diversely substituted pyrazinones. acs.orgnih.gov This approach typically involves attaching an amine to a solid support, followed by a Strecker reaction with an aldehyde and a cyanide to introduce diversity at the C6 position. acs.org The subsequent cyclization and cleavage from the resin yield the desired pyrazinone. acs.org Furthermore, microwave-enhanced transition metal-catalyzed reactions can be performed on the resin-bound intermediate to introduce a variety of substituents at the C3 position, which would be an effective way to introduce a pyridyl group. acs.org
Data Tables
Table 1: Overview of Synthetic Methods for 2(1H)-Pyrazinones
| Method | Precursors | Key Features | Reference(s) |
| Condensation | α-aminoamides and α-diketones | One-pot reaction, forms N-1/C-6 and N-4/C-5 bonds. | nih.govrsc.org |
| Condensation | α-amino ketones and α-haloacetyl halides | Allows for diverse substitution patterns. | nih.govrsc.orgsemanticscholar.org |
| From α-aminonitriles | α-aminonitriles and oxalyl halides | General method for 3,5-dihalo-2(1H)-pyrazinones. | nih.govrsc.org |
| From Diketopiperazines | Diketopiperazines | Involves chlorination and subsequent hydrolysis. | nih.govrsc.orgsemanticscholar.org |
| Multicomponent Reactions | Dipeptidyl carboxamides | Can lead to trisubstituted pyrazinones. | nih.gov |
| Solid-Phase Synthesis | Resin-bound amine, aldehyde, cyanide | Enables library synthesis and diversification. | acs.orgnih.gov |
| Microwave-Assisted Synthesis | Various | Accelerates reaction rates and improves yields. | rsc.orgnih.govmdpi.com |
Optimization Strategies for Yield and Purity in this compound Synthesis
The synthesis of pyrazinone scaffolds often involves the condensation of α-aminoamides with α-ketoesters or related dicarbonyl compounds. The optimization of this process is a multifactorial endeavor, where variables such as temperature, solvent, catalyst, and reaction time are meticulously adjusted to achieve the desired outcome. While specific optimization data for this compound is not extensively published, valuable insights can be drawn from studies on analogous heterocyclic systems, such as pyrazolopyridinones and dihydropyrimidinones. These studies highlight the critical parameters that influence reaction efficiency and product quality.
Influence of Reaction Temperature
Temperature plays a pivotal role in the rate of reaction and the formation of byproducts. An optimal temperature ensures a reasonable reaction time while minimizing the degradation of starting materials and products or the formation of undesired side products. For instance, in the synthesis of related heterocyclic compounds, a systematic variation of temperature has been shown to significantly impact the product yield.
One study on the synthesis of 3,4-dihydropyrimidin-2(1H)-ones demonstrated that increasing the temperature from 22°C to 40°C led to a substantial improvement in the yield of the target compounds. researchgate.net This suggests that for the synthesis of this compound, a similar temperature screening would be a crucial first step in the optimization process.
| Entry | Product | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | 4a | 22 | 57 |
| 2 | 4a | 40 | 94 |
| 3 | 5a | 22 | 61 |
| 4 | 5a | 40 | 98 |
Role of Solvents and Catalysts
The choice of solvent is critical as it influences the solubility of reactants, the reaction rate, and in some cases, the reaction pathway itself. Similarly, the presence and nature of a catalyst can dramatically accelerate the reaction and improve selectivity. In the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones, a one-pot method was developed where the choice of base and solvent was optimized. nih.gov The use of t-BuOK in DMSO at 150°C for 1.5 hours provided the best yield of the desired product. nih.gov This highlights the importance of screening different solvent-catalyst systems. For the synthesis of this compound, a similar approach of testing various solvents (e.g., ethanol, methanol, DMF, DMSO) in combination with acid or base catalysts (e.g., acetic acid, HCl, piperidine, t-BuOK) would be essential. mdpi.comscispace.com
A study on the synthesis of pyrazolo[3,4-b]pyridines also demonstrated the impact of the catalyst system, where a combination of acetic acid and triethylamine (B128534) led to higher yields compared to using acetic acid alone. mdpi.com
| Entry | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | KOH (1.5) | 120 | 3.5 | 45 |
| 2 | t-BuOK (1.5) | 120 | 3.5 | 62 |
| 3 | t-BuOK (1.0) | 150 | 1.5 | 70 |
| 4 | t-BuOK (1.5) | 150 | 1.5 | 81 |
| 5 | t-BuOK (2.0) | 150 | 1.5 | 75 |
Purification Strategies for Enhanced Purity
Achieving high purity is as important as obtaining a high yield, especially for applications in pharmaceuticals and materials science. Common impurities in the synthesis of pyrazinones can include unreacted starting materials, intermediates, and byproducts from side reactions. The primary methods for purifying this compound and its analogs are recrystallization and column chromatography.
Recrystallization is a widely used technique for purifying solid organic compounds. researchgate.net The choice of solvent is crucial; an ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be very soluble or insoluble at all temperatures. researchgate.net Multiple recrystallization cycles may be necessary to achieve the desired level of purity. researchgate.net
Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as they are eluted with a mobile phase (a solvent or mixture of solvents). For pyrazinone derivatives, a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective in separating the desired product from impurities. The purity of the collected fractions is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
In the synthesis of polysubstituted pyridines and pyrazines, purification was achieved using column chromatography on silica gel or reversed-phase semipreparative HPLC. researchgate.net The choice between these techniques often depends on the scale of the reaction and the nature of the impurities.
Chemical Reactivity and Derivatization Strategies of the 2 1h Pyrazinone System Bearing a Pyridyl Moiety
Electrophilic and Nucleophilic Reaction Pathways on the Pyrazinone Core and Pyridyl Ring
The reactivity of the 3-(4-Pyridyl)pyrazin-2(1H)-one system is characterized by the distinct electronic properties of its constituent rings. The pyrazinone ring, being electron-deficient, is generally susceptible to nucleophilic attack, while the pyridyl ring can undergo both electrophilic and nucleophilic substitution depending on the reaction conditions and the position of substitution.
Pyrazinone Core:
Nucleophilic Attack: The carbonyl group at the 2-position of the pyrazinone ring is a primary site for nucleophilic attack. Reactions with various nucleophiles can lead to the formation of addition products or ring-opening, depending on the strength of the nucleophile and the stability of the resulting intermediates.
N-Alkylation and N-Arylation: The nitrogen atom at the 1-position (N1) of the pyrazinone ring can be readily alkylated or arylated under basic conditions. This functionalization is crucial for modifying the solubility and electronic properties of the molecule.
Halogenation: The pyrazinone ring can be halogenated at various positions, typically using reagents like N-bromosuccinimide (NBS) or phosphorus oxybromide (POBr₃), to introduce reactive handles for further derivatization, such as cross-coupling reactions. For example, a related 6-(thiophen-2-yl)pyridazin-3(2H)-one has been successfully brominated using POBr₃. nih.gov
Pyridyl Ring:
Electrophilic Aromatic Substitution: The pyridine (B92270) ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, under harsh conditions, electrophilic substitution can occur, primarily at the 3- and 5-positions.
Nucleophilic Aromatic Substitution (SNA_r): The pyridyl ring is activated towards nucleophilic attack, especially when a good leaving group is present at the 2- or 4-position relative to the ring nitrogen. This allows for the introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates.
N-Oxidation: The nitrogen atom of the pyridyl ring can be oxidized to the corresponding N-oxide, which can alter the reactivity of the ring and provide a handle for further functionalization.
Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization of Pyridyl-Pyrazinone Derivatives
Metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the extensive functionalization of the this compound scaffold. nih.govresearchgate.netclockss.orgwikipedia.org Halogenated or triflated derivatives of pyridyl-pyrazinones serve as excellent substrates for these transformations.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide or triflate, is widely used to form C-C bonds. nih.govnih.govlibretexts.org This reaction is particularly useful for introducing aryl, heteroaryl, or vinyl groups onto the pyridyl or pyrazinone rings. nih.govmdpi.com For instance, a series of π-conjugated molecules based on pyridazine (B1198779) and thiophene (B33073) have been synthesized via Suzuki-Miyaura coupling. nih.govnih.gov The general conditions involve a palladium catalyst, such as Pd(PPh₃)₄, and a base, like sodium carbonate, in a suitable solvent system. nih.gov
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl or heteroaryl halide/triflate and an amine. researchgate.netwikipedia.orgorganic-chemistry.orgyoutube.com This method allows for the introduction of a wide range of primary and secondary amines onto the pyridyl-pyrazinone core, providing access to a diverse library of amino-substituted derivatives. researchgate.netrsc.org The reaction typically employs a palladium catalyst in combination with a bulky phosphine (B1218219) ligand and a strong base. wikipedia.orgyoutube.com
Sonogashira Coupling:
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.orgrsc.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org It provides a straightforward method for introducing alkynyl moieties, which can serve as versatile handles for further transformations, such as cycloaddition reactions. wikipedia.orgresearchgate.net
Below is an interactive table summarizing these key cross-coupling reactions:
| Reaction Name | Bond Formed | Coupling Partners | Typical Catalyst System | Key Advantages |
| Suzuki-Miyaura | C-C | Organoboron & Halide/Triflate | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Mild conditions, high functional group tolerance, commercially available reagents. nih.govlibretexts.org |
| Buchwald-Hartwig | C-N | Amine & Halide/Triflate | Pd catalyst, Phosphine ligand, Base | Wide scope of amines, applicable to complex molecules. wikipedia.orgorganic-chemistry.org |
| Sonogashira | C-C (sp²-sp) | Terminal Alkyne & Halide/Triflate | Pd catalyst, Cu(I) co-catalyst, Base | Direct introduction of alkynes, useful for creating conjugated systems. wikipedia.orglibretexts.org |
Diversification through "Click Chemistry" and Other Modular Functionalization Methods
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for the modular synthesis of complex molecules. nih.govijpsjournal.com
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction. ijpsjournal.comnih.gov By introducing an azide (B81097) or an alkyne functionality onto the this compound scaffold, this reaction can be used to readily link the core molecule to a wide array of other building blocks, enabling the rapid generation of diverse compound libraries. nih.govresearchgate.net For example, an alkyne-functionalized pyridyl-pyrazinone can be "clicked" with an azide-bearing molecule to form a stable triazole linkage. This strategy has been successfully employed in the functionalization of various heterocyclic systems. nih.gov
Other modular approaches include multicomponent reactions, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. These methods offer high atom economy and synthetic efficiency.
Investigations into Tautomeric Equilibria and Interconversion Mechanisms
Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a key consideration for heterocyclic compounds like this compound. clockss.org This compound can potentially exist in several tautomeric forms, including the amide, iminol, and potentially zwitterionic forms.
The position of the tautomeric equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the rings. rsc.org Understanding the predominant tautomeric form is crucial as it can significantly impact the compound's chemical reactivity, physical properties, and biological activity.
For instance, the lactam-lactim tautomerism in the pyrazinone ring (amide vs. iminol form) will dictate its behavior in reactions. The amide form will exhibit different reactivity compared to the aromatic iminol form. Spectroscopic techniques, such as NMR and UV-Vis spectroscopy, combined with computational studies, are typically employed to investigate these equilibria. clockss.orgrsc.orgresearchgate.net Studies on related pyrazolinone systems have shown that the tautomeric preference can be highly dependent on the substitution pattern and the surrounding environment. rsc.org
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Techniques for Structural Confirmation and Mechanistic Insights
To unambiguously determine the molecular structure and gain insights into reaction mechanisms, a suite of advanced spectroscopic techniques is employed. These methods provide detailed information about the connectivity of atoms and the electronic environment within the molecule.
2D NMR Spectroscopy: While one-dimensional NMR provides initial information on the number and type of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity of the molecular framework. slideshare.netcam.ac.uklibretexts.org Experiments such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling pathways within the pyridyl and pyrazinone rings. youtube.com For instance, the correlation between adjacent protons on each ring can be unequivocally established. Furthermore, heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would link the protons to their directly attached carbon atoms and to carbons two or three bonds away, respectively. This data is crucial for confirming the substitution pattern and the link between the two heterocyclic rings. For complex molecules, 2D NMR is often essential for assigning all signals correctly. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of 3-(4-Pyridyl)pyrazin-2(1H)-one. This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions. urfu.ru In the context of reaction monitoring, HRMS can be used to identify intermediates and byproducts, offering mechanistic insights. nih.gov The fragmentation pattern observed in the mass spectrum, often studied using tandem mass spectrometry (MS/MS), can further corroborate the proposed structure by showing characteristic losses of neutral fragments from the parent molecule. researchgate.netnist.gov
Vibrational Spectroscopy (FT-IR and Raman): Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show a characteristic C=O stretching vibration for the pyrazinone ring. researchgate.net The vibrational modes of the aromatic C-H and C=C/C=N bonds within both the pyridine (B92270) and pyrazine (B50134) rings would also be observable. rsc.orgnih.gov Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the vibrations of the carbon backbone. mdpi.com Comparing the experimental vibrational spectra with theoretical calculations can lead to a detailed assignment of the fundamental vibrational modes. nih.gov
X-ray Crystallography of this compound and Relevant Analogs: Determination of Solid-State Conformation, Dihedral Angles, and Intermolecular Interactions
For a related compound, 1-(pyrazin-2-yl)pyridin-2(1H)-one, X-ray diffraction analysis revealed a dihedral angle of 46.45 (14)° between the pyridine and pyrazine rings. researchgate.netresearchgate.net This significant twist indicates that the two rings are not coplanar in the solid state. The crystal packing of this analog is stabilized by non-classical C-H···N and C-H···O hydrogen bonds. researchgate.net In another analog, the dihedral angle between a benzene (B151609) ring and a pyrazine ring was found to be much smaller at 0.48 (7)°, indicating a nearly planar conformation in that case.
| Compound | Crystal System | Space Group | Dihedral Angle (°) | Key Intermolecular Interactions | Reference |
| 1-(Pyrazin-2-yl)pyridin-2(1H)-one | Orthorhombic | P212121 | 46.45 (14) | C-H···N, C-H···O | researchgate.netresearchgate.net |
| N2,N3,N5,N6-tetrakis-(pyridin-4-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide | Monoclinic | P21/n | 33.3 (3), 81.71 (10) | N-H···N, C-H···O | nih.gov |
| 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile | Orthorhombic | Pbca | - | - | researchgate.net |
| 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Monoclinic | P21 | - | - | mdpi.com |
Conformational Dynamics and Energy Landscape Analysis of the Pyridyl-Pyrazinone System
The single bond connecting the pyridyl and pyrazinone rings allows for rotation, leading to different conformations of the molecule. Understanding the dynamics of this rotation and the relative energies of the resulting conformers is crucial for a complete picture of the molecule's behavior. libretexts.org
The dihedral angle observed in the solid state by X-ray crystallography represents a low-energy conformation, but it is not necessarily the only conformation accessible in solution or in the gas phase. Computational methods, such as Density Functional Theory (DFT), can be used to explore the potential energy surface of the pyridyl-pyrazinone system as a function of the dihedral angle. researchgate.netmdpi.com These calculations can identify the energy minima, corresponding to stable conformers, and the energy barriers to rotation between them.
For many bi-aryl systems, the lowest energy conformation is non-planar due to steric hindrance between the ortho-hydrogens on the two rings. A fully planar conformation would likely represent an energy maximum due to this steric clash. The energy landscape would likely show two equivalent energy minima corresponding to the + and - dihedral angles observed in the solid state, with a rotational barrier separating them. The height of this barrier determines the rate of interconversion between the conformers at a given temperature. If the barrier is low, the molecule will be flexible and rapidly interconverting between conformations at room temperature. The study of related systems, such as 1H-pyrazolo[3,4-b]pyridines, has shown that different tautomeric and isomeric forms can have significantly different stabilities. mdpi.com
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies (e.g., Density Functional Theory (DFT) for Electronic Structure, Frontier Molecular Orbitals, and Reactivity Prediction)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic characteristics of heterocyclic compounds. For 3-(4-Pyridyl)pyrazin-2(1H)-one, DFT calculations would be employed to determine its optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles.
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting the molecule's reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO highlights areas prone to nucleophilic attack. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. For instance, in related heterocyclic systems, a larger HOMO-LUMO gap suggests higher stability.
Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for predicting sites of intermolecular interactions.
Molecular Dynamics Simulations to Explore Solution-Phase Behavior and Conformational Ensembles
While gas-phase DFT calculations provide insights into the intrinsic properties of a single molecule, its behavior in a real-world chemical or biological system is often influenced by the surrounding solvent. Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of this compound in solution.
In an MD simulation, the movements of the molecule and surrounding solvent molecules are calculated over time, governed by a force field that describes the inter- and intramolecular forces. This allows for the exploration of the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. For a molecule with two connected aromatic rings like this compound, the dihedral angle between the pyridyl and pyrazinone rings is a key conformational variable. MD simulations can reveal the preferred orientation of these rings in different solvents.
Additionally, MD simulations can provide detailed information about the solvation shell around the molecule, showing how solvent molecules arrange themselves and interact with different parts of the solute. This is crucial for understanding solubility and how the solvent might influence reactivity.
In Silico Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For this compound, this could involve studying its synthesis or its reactions with other molecules. By modeling the potential energy surface of a reaction, chemists can identify the most likely reaction mechanism.
This involves locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus its rate. DFT calculations are commonly used to optimize the geometries of reactants, products, intermediates, and transition states. By comparing the energies of different possible pathways, the most favorable mechanism can be determined. For example, in the synthesis of similar heterocyclic compounds, computational studies have been used to elucidate the step-by-step mechanism of cyclization reactions.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data to confirm the structure and refine the computational model.
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies and intensities. By comparing the calculated vibrational spectrum with the experimental one, each observed peak can be assigned to a specific molecular motion (e.g., C=O stretch, C-H bend).
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts are valuable for interpreting experimental NMR spectra and assigning signals to specific atoms within the molecule.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This allows for the assignment of observed absorption bands to specific electronic transitions, often involving the HOMO and LUMO.
The correlation between predicted and experimental spectroscopic data serves as a crucial validation for the computational methods and models used.
An extensive body of research highlights the significant biological activities of pyrazinone derivatives, a class of heterocyclic compounds containing a pyrazine (B50134) ring with a ketone group. This article focuses on the chemical compound this compound, delving into its biological activities and mechanistic insights, drawing from studies on closely related pyrazinone and pyridyl-substituted analogs to infer its potential therapeutic properties.
Applications in Materials Science, Catalysis, and Coordination Chemistry
Pyridyl-Pyrazinone as Ligands in Metal Coordination Chemistry
The nitrogen atoms in both the pyridine (B92270) and pyrazinone rings of 3-(4-Pyridyl)pyrazin-2(1H)-one make it an excellent candidate for use as a ligand in coordination chemistry. The field has seen significant exploration of related pyrazole (B372694) and pyrazine-based ligands, which can provide insights into the potential coordination behavior of this compound.
The synthesis of metal complexes and coordination polymers using pyridyl-pyrazole and pyridyl-pyrazine type ligands is a burgeoning area of research. These ligands can coordinate with a variety of transition metals to form discrete polynuclear complexes or extended one-, two-, or three-dimensional coordination polymers. researchgate.net The specific architecture of the resulting material is influenced by the coordination geometry of the metal ion, the denticity and flexibility of the ligand, and the presence of counter-ions or solvent molecules. rsc.org
For instance, cobalt(II) chloride has been shown to react with pyrazine (B50134) to form coordination polymers with distinct structures and magnetic properties. preprints.org The reaction can yield [CoCl₂pyz]n, a one-dimensional ferromagnetic chain, or [CoCl₂(pyz)₂]n, a paramagnetic system, demonstrating how stoichiometry can control the final structure and properties. preprints.org Similarly, pyrazine-2,5-diyldimethanol has been used to create 1D and 3D coordination polymers with various transition metals like Cu(II), Zn(II), Hg(II), and Cd(II). researchgate.net
The synthesis of these materials often involves solution-based methods, including hydrothermal and solvothermal techniques, where the metal salt and the ligand are reacted in a suitable solvent system. preprints.orgresearchgate.net The resulting crystalline products can be characterized by single-crystal X-ray diffraction to elucidate their precise structures.
The pyrazolate ligand, a close relative of the deprotonated pyrazinone ring, is known to exhibit several coordination modes, including monodentate, exo-bidentate, and endo-bidentate binding. researchgate.net The most common is the exo-bidentate mode, which allows the ligand to bridge two metal centers. researchgate.net This bridging capability is fundamental to the formation of polynuclear complexes and coordination polymers.
The planarity of the ligand system also affects the final architecture. While some pyrazine-based ligands are planar, others, like pyrazine-2,3-dicarboxylato, are non-planar, leading to different types of polymeric chains and sheets. researchgate.net The study of these binding modes and supramolecular interactions is critical for the rational design of functional materials with desired topologies and properties.
Potential Integration as Building Blocks for Functional Materials
The ability to form well-defined and robust structures makes pyridyl-pyrazinones and their analogs promising building blocks for a variety of functional materials. Metal-Organic Frameworks (MOFs) are a prominent class of materials where these ligands could be employed. MOFs are porous crystalline materials constructed from metal nodes and organic linkers, and they have shown potential in gas storage, separation, and catalysis. acs.org
The pyrazole subunit, in particular, has been successfully incorporated into MOFs. acs.org For instance, a pyrazolate-based MOF, PCN-300, has demonstrated excellent stability and catalytic activity. researchgate.net The robustness of the Cu-pyrazolate coordination bond contributes significantly to the framework's stability. researchgate.net Similarly, 3,4-dihydro-2(1H)-pyridones are recognized as valuable building blocks for various synthetically relevant structures, highlighting the potential of the pyridone moiety in materials synthesis. nih.gov The integration of the pyridyl-pyrazinone core into such frameworks could lead to novel materials with tailored properties.
The functionalization of these building blocks is another key aspect. For example, introducing different substituents onto the pyridyl or pyrazinone rings can modulate the electronic properties, steric hindrance, and coordination behavior of the ligand, thereby fine-tuning the properties of the resulting material. researchgate.net
Exploration of Catalytic Properties and Applications
Metal complexes and coordination polymers derived from pyridyl-pyrazinone and related ligands are being explored for their catalytic applications. The metal centers in these frameworks can act as active sites for a variety of chemical transformations.
Recent studies have highlighted the catalytic potential of pyrazole-based MOFs. For example, a robust pyrazolate MOF has been shown to be an efficient catalyst for the dehydrogenative C-O cross-coupling reaction. researchgate.net The synergy between the active Cu-porphyrin sites and the stable framework was found to be crucial for its high catalytic activity and recyclability. researchgate.net In another example, a functionalized bimetallic-organic framework was used as a porous acidic catalyst for the synthesis of pyrazolo[4,3-e]pyridine derivatives. nih.gov
Protic pyrazole complexes have also demonstrated catalytic activity in reactions such as hydrogen evolution from formic acid. The introduction of a pendant pyridyl group to the pyrazole unit has been shown to enhance catalytic activity, suggesting that the combination of these two rings in a single ligand can be beneficial for catalysis. The proposed mechanism involves a two-point hydrogen bonding interaction that facilitates the catalytic cycle. These findings suggest that metal complexes of this compound could exhibit interesting catalytic properties, warranting further investigation.
Interactive Data Table: Catalytic Applications of Related Pyrazole and Pyrazine-Based Metal Complexes
| Catalyst/Complex | Reaction Catalyzed | Key Findings | Reference |
| Pyrazolate Metal-Organic Framework (PCN-300) | Dehydrogenative C-O Cross-Coupling | High catalytic activity and recyclability due to the synergy between the Cu-porphyrin center and the stable framework. | researchgate.net |
| Functionalized Bimetallic-Organic Framework | Synthesis of Pyrazolo[4,3-e]pyridines | Acts as a porous acidic catalyst. | nih.gov |
| 2-(1H-pyrazol-3-yl)pyridine Iridium(III) Complex | Hydrogen Evolution from Formic Acid | The azole unit's deprotonation increases electron donation to the metal center. |
Interactive Data Table: Structural Features of Related Coordination Polymers
| Ligand | Metal Ion(s) | Resulting Structure | Key Structural Features | Reference |
| Pyrazine | Co(II) | 1D Coordination Polymer | Formation of ferromagnetic or paramagnetic chains depending on stoichiometry. | preprints.org |
| Pyrazine-2,5-diyldimethanol | Cu(II), Zn(II), Hg(II), Cd(II) | 1D and 3D Coordination Polymers | Extensive hydrogen bonding through hydroxyl groups leads to 3D networks. | researchgate.net |
| Pyrazine-2,3-dicarboxylato | Cu(II) | 1D Polymeric Chains and Sheets | The non-planar nature of the ligand influences the final architecture. | researchgate.net |
Future Perspectives and Emerging Research Opportunities
Development of Innovative and Sustainable Synthetic Methodologies for Pyrazinone Derivatives
The future of pyrazinone derivative synthesis lies in the adoption of green and sustainable chemistry principles. nih.govresearchgate.net Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and the generation of significant chemical waste. To address these challenges, researchers are increasingly focusing on developing eco-friendly and efficient synthetic strategies.
Key areas of development include:
Microwave-Assisted Synthesis: This technique utilizes microwave radiation as a heating source, often leading to faster reaction rates, higher yields, and improved selectivity compared to conventional heating methods. researchgate.net The use of recyclable solvents in microwave-induced synthesis further enhances its green credentials. researchgate.net
Ultrasound-Induced Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote faster reaction times and higher product yields.
Mechanochemistry: Techniques like ball milling and grinding offer solvent-free or low-solvent reaction conditions, reducing environmental impact and simplifying work-up procedures. researchgate.net These methods are often associated with high conversion rates and cleaner reaction profiles. researchgate.net
Catalyst-Free Reactions: The development of synthetic protocols that proceed efficiently without the need for a catalyst is a significant step towards sustainability. nih.gov These approaches minimize the use of potentially toxic and expensive metal catalysts.
Multi-component Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and efficient. nih.gov They offer a streamlined approach to generating diverse libraries of pyrazinone derivatives.
These innovative synthetic methods are not only environmentally benign but also enable the efficient production of a wide range of pyrazinone derivatives for further investigation. nih.govresearchgate.net
Deeper Mechanistic Understanding of Biological Activities Through Advanced Biophysical Techniques
A thorough understanding of how 3-(4-Pyridyl)pyrazin-2(1H)-one and its derivatives interact with biological targets at a molecular level is crucial for rational drug design. Advanced biophysical techniques provide powerful tools to elucidate these mechanisms. biophysics.orgspringer.com
Techniques that are poised to make significant contributions include:
X-ray Crystallography: This technique can provide high-resolution, three-dimensional structural information of pyrazinone derivatives bound to their protein targets. springer.comnih.gov This data is invaluable for understanding the specific molecular interactions that govern binding affinity and selectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the structure and dynamics of both the ligand and the target protein in solution, providing insights into conformational changes upon binding. elsevier.com
Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) between a pyrazinone derivative and its target. springer.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing thermodynamic parameters such as enthalpy and entropy of binding.
Fluorescence Spectroscopy: This technique can be used to monitor changes in the intrinsic fluorescence of a protein upon ligand binding or to utilize fluorescently labeled ligands to study their interactions. biophysics.orgspringer.com
Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations complement experimental data by predicting binding modes and providing insights into the dynamic behavior of the ligand-target complex over time. biophysics.orgnih.gov
By integrating data from these diverse biophysical methods, researchers can build a comprehensive picture of the structure-activity relationships (SAR) of pyrazinone derivatives, guiding the design of more potent and selective compounds. biophysics.org
Leveraging Machine Learning and Artificial Intelligence for Predictive Design and Optimization
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of drug discovery, and the development of pyrazinone derivatives is no exception. researchgate.netyoutube.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and make predictions.
Key applications of ML and AI in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on existing data to build predictive QSAR models that can estimate the biological activity of novel, untested pyrazinone derivatives.
De Novo Drug Design: Generative AI models can design entirely new pyrazinone-based molecules with desired properties, such as high predicted activity and favorable pharmacokinetic profiles.
Optimization of Synthetic Routes: ML can be used to analyze and predict the outcomes of chemical reactions, helping to identify the most efficient and sustainable synthetic pathways for a given pyrazinone derivative. arxiv.org
Predictive Toxicology: AI models can be trained to predict the potential toxicity of new compounds early in the drug discovery process, reducing the likelihood of late-stage failures.
By integrating AI and ML into the research and development pipeline, scientists can accelerate the discovery of promising new pyrazinone-based drug candidates and optimize their properties for clinical success. researchgate.netyoutube.com
Expansion of Applications into Novel Fields Beyond Established Areas
While pyrazinone derivatives have shown promise in areas like cancer and infectious diseases, their versatile chemical nature suggests potential applications in a broader range of fields. mdpi.comresearchgate.net Future research will likely explore the utility of this compound and its analogs in new and emerging areas.
Potential novel applications include:
Neurodegenerative Diseases: The structural features of some pyrazinone derivatives may make them suitable candidates for targeting pathways implicated in diseases like Alzheimer's and Parkinson's. researchgate.net
Inflammatory Disorders: The anti-inflammatory properties of certain heterocyclic compounds suggest that pyrazinone derivatives could be investigated for the treatment of chronic inflammatory conditions. researchgate.net
Materials Science: The fluorescent properties observed in some related heterocyclic systems indicate that pyrazinone derivatives could be explored for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. mdpi.com
Agrochemicals: The biological activity of pyrazinones could be harnessed for the development of new herbicides or pesticides with novel modes of action.
The exploration of these new frontiers will require interdisciplinary collaborations and a willingness to investigate the fundamental properties of these compounds beyond their immediate therapeutic potential.
Q & A
What are the optimized synthetic routes for 3-(4-Pyridyl)pyrazin-2(1H)-one, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis of this compound can be achieved through multicomponent Ugi-based reactions, which offer high bond-forming efficiency and structural diversity . Typical conditions involve refluxing pyrazine derivatives with substituted phenols or electrophiles in polar aprotic solvents (e.g., DMF or THF) under nitrogen to prevent oxidation. Reaction monitoring via HPLC or TLC is critical to track intermediate formation . Solvent choice (e.g., DMF for solubility vs. THF for selectivity) and temperature control (80–120°C) significantly impact yield (50–75%) and purity (>95%). Catalytic additives like DMAP may enhance nucleophilic substitution rates at the pyridyl position .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the pyrazinone core and pyridyl substituent. Key signals include a deshielded NH proton at δ 12–13 ppm (¹H NMR) and carbonyl carbons at δ 160–165 ppm (¹³C NMR) . Infrared (IR) spectroscopy identifies the carbonyl stretch (1650–1700 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₉H₈N₃O: 174.0664 g/mol). Purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity for biological assays .
How does the pyridyl substituent in this compound influence its physicochemical properties compared to other derivatives?
Basic Research Question
The 4-pyridyl group enhances water solubility due to its basic nitrogen, enabling salt formation with acids (e.g., HCl), unlike hydrophobic analogs like 3-(3,4-dimethylphenyl)pyrazin-2(1H)-one . X-ray crystallography reveals planar geometry, promoting π-stacking interactions in biological targets. Computational studies (DFT) indicate a dipole moment of ~4.5 D, higher than dichlorophenyl derivatives (3.2 D), favoring polar binding pockets . LogP values (measured via shake-flask) are ~1.2, balancing membrane permeability and solubility .
What strategies are employed to resolve contradictions in reported biological activities of pyrazinone derivatives?
Advanced Research Question
Discrepancies in bioactivity often arise from substituent effects. For example, this compound may act as a kinase inhibitor (IC₅₀ ~50 nM for mTOR), while 3-(2,3-dichlorophenyl) analogs show weaker activity (IC₅₀ >1 µM) due to steric hindrance . To resolve contradictions:
- Structure-Activity Relationship (SAR) Studies : Systematic substitution at the pyridyl/pyrazinone positions.
- Target Profiling : Broad kinase panels or CRISPR screens to identify off-target effects.
- Biophysical Validation : Surface plasmon resonance (SPR) or ITC to measure binding kinetics .
How can this compound be evaluated in vivo for central nervous system (CNS) targets?
Advanced Research Question
For CNS applications (e.g., PDE5 or CRF1 receptor inhibition):
- Blood-Brain Barrier (BBB) Penetration : Measure logBB values (brain/plasma ratio) in rodents. Compounds with logBB >0.3 are considered brain-penetrant .
- PET Radioligand Development : Incorporate ¹⁸F or ¹¹C isotopes at the pyridyl group for imaging CRF1 receptor density in primate models .
- Pharmacodynamic Models : Use spontaneously hypertensive rats (SHR) to assess blood pressure modulation or forced swim tests for anxiolytic effects .
What methodologies are used to optimize the metabolic stability of this compound derivatives?
Advanced Research Question
Metabolic stability is critical for drug candidates:
- Cytochrome P450 (CYP) Screening : Identify vulnerable sites (e.g., pyridyl N-oxidation) using human liver microsomes.
- Deuterium Incorporation : Replace labile hydrogens (e.g., CH₃ → CD₃) to reduce CYP3A4-mediated clearance .
- Prodrug Design : Mask the pyrazinone NH as a phosphate ester to enhance oral bioavailability .
- In Silico Modeling : Predict metabolic hotspots with software like Schrödinger’s ADMET Predictor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
